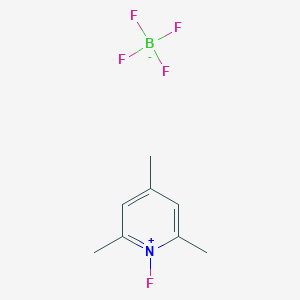

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

説明

特性

IUPAC Name |

1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNLYYDDEUOXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381379 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109705-14-8 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Properties, Mechanism, and Application in Electrophilic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, also known as N-Fluoro-sym-collidinium tetrafluoroborate, is a powerful and versatile electrophilic fluorinating agent. Its stability, ease of handling, and high reactivity have established it as a valuable tool in modern organic synthesis, particularly for the introduction of fluorine atoms into organic molecules. The incorporation of fluorine can significantly alter the biological and chemical properties of a compound, making this reagent particularly relevant in the fields of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its core properties, the mechanism of fluorination, a detailed experimental protocol for its application, and essential safety information. The Chemical Abstracts Service (CAS) number for this compound is 109705-14-8 .[1][3][4]

Physicochemical Properties and Handling

This compound is a white to light brown crystalline solid that is relatively stable under ambient conditions, a significant advantage over many other fluorinating agents.[1] It is soluble in common organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran.[5] Proper handling in a well-ventilated fume hood is essential, and personal protective equipment, including gloves and safety glasses, should always be worn. The compound should be stored in a tightly sealed container in a cool, dry place.

| Property | Value | Reference |

| CAS Number | 109705-14-8 | [1][3][4] |

| Molecular Formula | C₈H₁₁BF₅N | [1] |

| Molecular Weight | 226.98 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 213-217 °C | [1] |

| Solubility | Soluble in acetonitrile, dichloromethane, THF, Et₂O | [5] |

Mechanism of Electrophilic Fluorination

The fluorinating power of this compound stems from the highly polarized N-F bond. The electron-withdrawing nature of the pyridinium ring renders the fluorine atom highly electrophilic, making it susceptible to nucleophilic attack.

The generally accepted mechanism for the fluorination of a carbanion (generated from an active methylene compound) is a bimolecular nucleophilic substitution (Sₙ2) pathway.

References

- 1. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: A Versatile Electrophilic Fluorinating Reagent

Introduction: The Strategic Importance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1] Consequently, the development of efficient, selective, and user-friendly fluorinating agents is of paramount importance. Among the arsenal of reagents available for electrophilic fluorination, N-fluoropyridinium salts have emerged as a powerful and versatile class of compounds.[1][2] This guide provides an in-depth technical overview of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, a prominent member of this class, for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound, also known as 1-Fluoro-sym-collidinium tetrafluoroborate, is a white to light brown crystalline solid that has gained significant traction as an electrophilic fluorine source.[3] Its stability, ease of handling, and solubility in common organic solvents make it a valuable tool in a wide range of synthetic transformations.[3]

| Property | Value | Source |

| CAS Number | 109705-14-8 | [3] |

| Molecular Formula | C₈H₁₁BF₅N | [3][4] |

| Molecular Weight | 226.98 g/mol | [3][4] |

| Melting Point | 213 - 217 °C | [3] |

| Appearance | White to light brown powder | [3] |

| Solubility | Soluble in CH₃CN, CH₂Cl₂, THF, Et₂O | [5] |

Synthesis:

The synthesis of this compound is achieved through the direct fluorination of 2,4,6-trimethylpyridine (collidine). In a typical procedure, a solution of 2,4,6-trimethylpyridine and sodium tetrafluoroborate (NaBF₄) in acetonitrile is treated with a diluted stream of fluorine gas (typically 10% in nitrogen) at low temperatures (-40 °C).[5] The tetrafluoroborate anion serves as a non-nucleophilic counterion, contributing to the salt's stability.[3]

Caption: Synthesis of this compound.

Reactivity and Mechanism of Fluorination

The utility of this compound lies in its ability to deliver an electrophilic fluorine atom ("F⁺") to a wide range of nucleophiles. The electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the attached fluorine atom.

The mechanism of electrophilic fluorination by N-F reagents has been a subject of discussion, with both single-electron transfer (SET) and Sₙ2-type pathways proposed. For most nucleophiles, kinetic studies support a direct Sₙ2-type attack of the nucleophile on the fluorine atom, leading to the formation of the C-F bond and the release of 2,4,6-trimethylpyridine.

Caption: Generalized Sₙ2-type mechanism of electrophilic fluorination.

Applications in Organic Synthesis

This compound is a versatile reagent for the fluorination of a diverse array of substrates.

α-Fluorination of Carbonyl Compounds

The introduction of a fluorine atom at the α-position of a carbonyl group is a common strategy in medicinal chemistry. This compound is an effective reagent for this transformation, typically reacting with the enolate or enol ether of the carbonyl compound.

Experimental Protocol: α-Fluorination of a β-Keto Ester

-

Enolate Formation: To a solution of the β-keto ester (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as sodium hydride (NaH, 1.1 mmol) or lithium diisopropylamide (LDA, 1.1 mmol). Stir the mixture for 30-60 minutes at this temperature.

-

Fluorination: In a separate flask, dissolve this compound (1.2 mmol) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Fluorination of Aromatic and Heteroaromatic Compounds

Electron-rich aromatic and heteroaromatic compounds can be directly fluorinated using this compound. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the aromatic ring.

Experimental Protocol: Fluorination of an Electron-Rich Arene

-

Reaction Setup: To a solution of the electron-rich arene (e.g., anisole, 1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL), add this compound (1.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.

Palladium-Catalyzed C-H Functionalization

A significant application of this compound is in palladium-catalyzed C-H activation/fluorination reactions. In these transformations, the reagent serves as both an oxidant for the palladium catalyst and the fluorine source.[1] This methodology allows for the direct introduction of fluorine into C-H bonds, offering a highly efficient and atom-economical approach to fluorinated molecules. For instance, in the palladium-catalyzed benzylic C-H fluorination of 8-methylquinoline, this compound was found to be a highly effective F⁺ source, affording the product in an 82% isolated yield.[1]

Caption: Simplified workflow for Pd-catalyzed C-H fluorination.

Comparative Analysis with Other Electrophilic Fluorinating Agents

While this compound is a powerful reagent, its performance should be considered in the context of other widely used electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.

| Feature | This compound | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® |

| Structure | Cationic N-fluoropyridinium salt | Neutral sulfonimide | Cationic DABCO derivative |

| Reactivity | High | Moderate to High | High |

| Solubility | Good in polar organic solvents | Good in a range of organic solvents | Soluble in polar solvents like acetonitrile and water |

| Handling | Relatively stable solid | Stable crystalline solid | Highly stable, non-volatile solid |

| Cost | Generally moderate | Can be more expensive | Relatively cost-effective |

| Key Advantages | Tunable reactivity by modifying pyridine ring substituents | Good for monofluorination, often used in asymmetric catalysis | Excellent stability, ease of handling, broad substrate scope |

| Limitations | Can have lower solubility compared to its triflate analog | Can sometimes lead to sulfonimidation as a side reaction | Lower fluorine content per mole compared to some other agents |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification: [4][6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][6]

Precautionary Measures: [4][6]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

-

Conclusion

This compound is a valuable and versatile reagent for electrophilic fluorination in modern organic synthesis. Its stability, ease of handling, and high reactivity make it a powerful tool for the introduction of fluorine into a wide range of organic molecules, from simple carbonyl compounds to complex natural products and pharmaceuticals. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the research and development of novel fluorinated compounds.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (Fluorinating Reagent) | C8H11BF5N | CID 2779309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate

Introduction: A Versatile Reagent for Modern Synthesis

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, often referred to as F-TEDA-BF4 or simply by its CAS number 109705-14-8, has emerged as a pivotal reagent in contemporary organic synthesis.[1] Its significance lies in its role as a highly effective and manageable electrophilic fluorinating agent. The strategic introduction of fluorine atoms into organic molecules can dramatically alter their biological and material properties, a concept of paramount importance in the fields of drug discovery, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its practical application and handling for researchers, scientists, and professionals in drug development. Understanding these properties is not merely academic; it is fundamental to optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

Core Physical Characteristics

The utility of any chemical reagent is intrinsically linked to its physical state, stability, and solubility. This section delves into the key physical parameters of this compound, presenting both qualitative and quantitative data to inform its practical use.

Visual and Structural Properties

This compound is typically supplied as a white to light brown or very pale yellow crystalline powder.[3] This solid form contributes to its ease of handling and weighing under standard laboratory conditions.

Table 1: Fundamental Physical and Chemical Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BF₅N | [1][4] |

| Molecular Weight | 226.98 g/mol | [1][4] |

| CAS Number | 109705-14-8 | [1][4] |

| Appearance | White to light brown/pale yellow powder | [3] |

| Melting Point | 213 - 217 °C | [1][5] |

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a critical indicator of its purity. For this compound, the reported melting point is in the range of 213-217 °C.[1][5] A sharp melting range within this window is indicative of a high-purity sample. Conversely, a broadened melting range or a depression in the melting point can suggest the presence of impurities.

The determination of the melting point of this compound is a standard procedure that provides valuable information about its purity. The causality behind this experimental choice lies in the principle that impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. This protocol outlines a reliable method for this determination.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Compact the sample at the bottom of the capillary by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to warm up.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

-

Determination:

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point (213-217 °C), reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Analysis:

-

The recorded temperature range is the melting point of the sample.

-

A narrow range (e.g., 1-2 °C) within the expected values indicates high purity. A broad range or a lower melting point suggests the presence of impurities.

-

Trustworthiness of the Protocol: This protocol is self-validating as the sharpness of the melting point range directly correlates with the purity of the substance. For a known pure compound, a deviation from the expected sharp melting point immediately indicates a potential issue with the sample's integrity.

Solubility Profile: A Guide for Reaction Engineering

The solubility of a reagent is a critical factor in its application, dictating the choice of solvent for a reaction and influencing reaction rates and yields. This compound exhibits solubility in a range of common organic solvents.

A key source indicates that the compound is soluble in acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and diethyl ether (Et₂O).[6] This solubility in both polar aprotic and less polar ethereal solvents provides versatility in designing reaction conditions. However, it is important to note that its solubility in some solvents might be lower compared to its triflate analog, which can affect reaction rates.[2] For instance, in the fluorination of 1-(trimethylsilyloxy)cyclohexene, reactions in dichloromethane were less satisfactory than in acetonitrile due to the reduced solubility of the tetrafluoroborate salt.[2]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Acetonitrile (CH₃CN) | Soluble | [6] |

| Dichloromethane (CH₂Cl₂) | Soluble | [6] |

| Tetrahydrofuran (THF) | Soluble | [6] |

| Diethyl Ether (Et₂O) | Soluble | [6] |

Stability and Reactivity: Handling and Application Considerations

The stability and reactivity of this compound are defining features that make it a valuable yet reactive reagent that requires careful handling.

Thermal Stability

Reactivity Profile

As an electrophilic fluorinating agent, the reactivity of this compound is centered on the electrophilic nature of the fluorine atom attached to the positively charged pyridinium nitrogen. This "F+" character allows it to react with a wide range of nucleophiles.[3]

The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the pyridine ring. Electron-withdrawing groups generally increase the reactivity of the reagent.[8] While this compound is a potent fluorinating agent, its reactivity is generally considered to be moderate compared to other N-fluoro reagents, making it a selective and controllable choice for many transformations. It is less reactive than its triflate counterpart.[6]

The tetrafluoroborate (BF₄⁻) counter-ion is non-nucleophilic, which is a crucial feature. This prevents the counter-ion from competing with the desired nucleophile in the reaction mixture.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The following section outlines the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridinium ring and the protons of the three methyl groups. The aromatic protons will appear in the downfield region due to the electron-withdrawing nature of the positively charged nitrogen. The methyl group protons will appear as singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the pyridinium ring and the methyl groups.

-

¹⁹F NMR: The fluorine NMR is particularly informative. It will show a signal for the fluorine atom attached to the nitrogen (N-F) and a signal for the tetrafluoroborate anion (BF₄⁻). A reference indicates a signal at -17.3 ppm for the N-F fluorine and at -149.6 ppm for the BF₄⁻ anion in CD₃CN.[6]

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound for structural verification and purity assessment.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Acetonitrile-d₃, CD₃CN)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

-

Compare the obtained spectra with reference data to verify the identity and purity of the compound.

-

Causality and Trustworthiness: This protocol is based on the fundamental principles of nuclear magnetic resonance, where the chemical environment of each nucleus dictates its resonance frequency. The resulting spectra provide a unique and highly detailed "fingerprint" of the molecule. The consistency of the obtained spectra with the expected chemical shifts and coupling patterns for the known structure serves as a robust validation of the compound's identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the C-H bonds of the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridinium ring, and the strong, broad absorption band characteristic of the tetrafluoroborate anion.

Objective: To obtain an FTIR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr) of spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr thoroughly to remove any moisture, which can interfere with the spectrum.

-

Place a small amount of the sample (approx. 1-2 mg) and about 100-200 mg of dry KBr in a mortar.

-

Gently grind the mixture to a fine, uniform powder.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with a reference spectrum if available.

-

Trustworthiness of the Protocol: This method relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies. The resulting spectrum is a reliable representation of the functional groups present in the molecule. The use of a background scan corrects for atmospheric and instrumental interferences, ensuring the integrity of the sample spectrum.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable tool in various synthetic applications, particularly in the pharmaceutical industry. The introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[2]

This reagent is employed in the late-stage fluorination of complex molecules, allowing for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies. Its moderate reactivity and selectivity are advantageous when dealing with sensitive functional groups often present in drug precursors.[2] For example, it has been used as an effective F+ source in palladium-catalyzed C-H fluorination reactions, a powerful strategy for the direct introduction of fluorine into organic molecules.[2]

Beyond pharmaceuticals, its applications extend to the synthesis of agrochemicals and advanced materials where the presence of fluorine imparts desirable properties.[1]

Safety and Handling

As a reactive chemical, proper safety precautions must be observed when handling this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a well-characterized and versatile electrophilic fluorinating agent with a favorable combination of reactivity, selectivity, and handling properties. Its physical characteristics, including its solid form, melting point, and solubility profile, are key to its successful application in organic synthesis. For researchers and professionals in drug development, a thorough understanding of these properties is essential for harnessing the full potential of this reagent in the creation of novel and improved fluorinated molecules. The experimental protocols provided in this guide offer a framework for the reliable characterization and quality control of this important synthetic tool.

Visualizations

Logical Relationship of Physical Properties and Applications

Caption: Interplay of physical properties and their impact on practical applications.

Experimental Workflow for Physical Property Determination

Caption: A streamlined workflow for the characterization of the reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 109705-14-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

Introduction: The Advent of a Modern Electrophilic Fluorinating Agent

An In-Depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Structure, Synthesis, and Application in Electrophilic Fluorination

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of organofluorine compounds, with significant applications in pharmaceuticals, agrochemicals, and material sciences.[1][2] The selective and efficient formation of carbon-fluorine bonds is a key challenge in synthetic organic chemistry.[3] Electrophilic fluorination, the formal transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic substrate, has emerged as a powerful strategy for this purpose.[2][3]

Historically, the use of highly reactive and hazardous reagents like elemental fluorine limited the widespread adoption of electrophilic fluorination.[2] The development of N-F reagents, such as N-fluoropyridinium salts, marked a paradigm shift, offering a class of stable, easy-to-handle, and tunable electrophilic fluorinating agents.[4][5] Among these, this compound has garnered significant attention as a versatile and effective reagent.[1][6] This guide provides a comprehensive technical overview of its structure, synthesis, mechanistic aspects, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an ionic compound consisting of a 1-fluoro-2,4,6-trimethylpyridinium cation and a tetrafluoroborate anion.[7] The key to its reactivity lies in the polarized N-F bond of the cation, which serves as the source of the electrophilic fluorine. The methyl groups at the 2, 4, and 6 positions of the pyridine ring provide steric hindrance and electronic stabilization. The tetrafluoroborate anion is non-nucleophilic, which prevents unwanted side reactions.[1]

| Property | Value |

| CAS Number | 109705-14-8[1][7][8] |

| Molecular Formula | C₈H₁₁BF₅N[1][7] |

| Molecular Weight | 226.98 g/mol [1][7] |

| Melting Point | 213 - 217 °C[1] |

| Appearance | White to light brown powder[1] |

| Solubility | Soluble in acetonitrile, dichloromethane, THF, and ether. |

Table 1: Physicochemical Properties of this compound.

| Nucleus | Chemical Shift (δ) / ppm |

| ¹H NMR | (Data not explicitly found for the tetrafluoroborate salt, but would be very similar to the triflate salt)[6][9] |

| ¹³C NMR | (Specific data for the tetrafluoroborate salt is available through spectral databases)[10] |

| ¹⁹F NMR (in CD₃CN) | -17.3 (1F, s, N-F); -149.6 (4F, s, BF₄) |

Table 2: Spectroscopic Data for this compound.

Synthesis and Handling

Laboratory-Scale Synthesis Protocol

The synthesis of this compound is achieved through the direct fluorination of 2,4,6-trimethylpyridine (collidine) in the presence of sodium tetrafluoroborate.

Experimental Protocol:

-

Reaction Setup: A solution of 2,4,6-trimethylpyridine and sodium tetrafluoroborate in anhydrous acetonitrile is prepared in a suitable reactor equipped with a gas inlet, a stirrer, and a cooling system.

-

Cooling: The reaction mixture is cooled to -40 °C.

-

Fluorination: A stream of 10% fluorine gas diluted in nitrogen is bubbled through the cooled solution with vigorous stirring.

-

Monitoring: The reaction progress is monitored by appropriate analytical techniques (e.g., NMR spectroscopy).

-

Workup: Upon completion, the reaction mixture is carefully quenched and the product is isolated.

-

Purification: The crude product is purified by recrystallization from a mixture of acetonitrile and diethyl ether to yield the desired this compound as a solid.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Theoretical study on the fluorination of benzene with N-Fluoropyridinium salts in acetonitrile solution [ouci.dntb.gov.ua]

- 8. [PDF] Power and Structure-Variable Fluorinating Agents. The N- Fluoropyridinium Salt System. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

A-Technical-Guide-to-Electrophilic-Fluorination-Harnessing-the-N-F-Bond-for-Modern-Synthesis

A Technical Guide to Electrophilic Fluorination: Harnessing the N-F Bond for Modern Synthesis

Abstract: The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of profoundly enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Electrophilic fluorination, particularly using reagents featuring a nitrogen-fluorine (N-F) bond, has emerged as a powerful and versatile strategy for creating these valuable compounds.[3][4][5] This guide provides an in-depth technical overview of electrophilic N-F fluorinating agents, intended for researchers, chemists, and drug development professionals. We will explore the fundamental nature of the N-F bond, chronicle the evolution of N-F reagents, dissect the operative reaction mechanisms, present detailed experimental protocols, and highlight key applications in pharmaceutical development.

The N-F Bond: An Electrophilic Fluorine Source

The efficacy of N-F reagents hinges on a chemical paradox. Fluorine is the most electronegative element, yet in these reagents, it behaves as an electrophile, a formal "F⁺" equivalent. This is achieved by attaching the fluorine atom to a highly electron-withdrawing nitrogen center.[3] The nitrogen atom, often part of a sulfonimide or a cationic ammonium group, aggressively pulls electron density away from the fluorine atom. This polarization of the N-F bond, coupled with the inherent weakness of the bond itself, renders the fluorine atom susceptible to attack by nucleophiles.

Key characteristics of the N-F bond that enable electrophilic fluorination include:

-

Polarization: Electron-withdrawing groups on the nitrogen atom create a significant dipole moment (Nᵟ⁺—Fᵟ⁻), making the fluorine atom electron-deficient and thus electrophilic.

-

Bond Dissociation Energy (BDE): The N–F BDE is a critical parameter for understanding reactivity. A systematic computational study of 88 N-F reagents found BDEs ranging from 49.3 to 80.0 kcal/mol, providing a quantitative scale for their fluorine-donating ability.[6]

-

Tunability: The reactivity of the N-F bond can be finely tuned by modifying the steric and electronic properties of the nitrogen-containing scaffold, allowing for the development of reagents with a wide spectrum of fluorinating power.[7][8]

Generations of N-F Reagents: An Evolutionary Perspective

The development of N-F reagents has been a story of continuous improvement, driven by the need for greater stability, selectivity, and safety.[3][7]

-

First-Generation Reagents: Early attempts utilized highly reactive and often hazardous reagents like perchloryl fluoride (FClO₃) and trifluoromethyl hypofluorite (CF₃OF). While capable of fluorination, their lack of selectivity and explosive nature limited their synthetic utility.

-

Second-Generation (Neutral) Reagents: A significant breakthrough came with the development of neutral N-F reagents, most notably N-fluorosulfonimides. N-Fluorobenzenesulfonimide (NFSI) is a premier example of this class. It is a bench-stable, crystalline solid that is relatively safe to handle and effective for fluorinating a wide range of nucleophiles, including enolates, carbanions, and aromatics.[3][9][10][11]

-

Third-Generation (Cationic) Reagents: The quest for greater reactivity led to the development of cationic N-F reagents.[3] By placing a positive charge on the nitrogen framework, the electrophilicity of the fluorine atom is substantially increased. The most prominent member of this class is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) , famously known as Selectfluor® .[1][12] This reagent is highly effective, often works under mild conditions, and is even stable in water.[8][13] Its development revolutionized electrophilic fluorination, making previously challenging transformations accessible.[14]

Comparative Analysis of Leading N-F Reagents

The choice between reagents like NFSI and Selectfluor® depends on the specific substrate and desired reactivity.

| Feature | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® (F-TEDA-BF₄) |

| Structure | (PhSO₂)₂NF | [CH₂Cl-DABCO-F]⁺ [BF₄]⁻₂ |

| Class | Neutral (N-Fluorosulfonimide) | Cationic (N-Fluoroammonium Salt) |

| Reactivity | Moderate to High[8] | High to Very High[15] |

| Form | White crystalline solid[9] | White, free-flowing solid[13][16] |

| Handling | Bench-stable, easy to handle[9] | Stable, non-volatile, relatively safe solid[12] |

| Solubility | Soluble in MeCN, DCM, THF[10] | Soluble in MeCN, DMF; very soluble in water[13] |

| Typical Use | α-Fluorination of carbonyls, fluorination of aromatics and carbanions.[10] | Fluorination of a wide range of substrates including enolates, silyl enol ethers, alkenes, and C-H activation.[8][17] |

| Key Advantage | Milder alternative, sometimes offering different selectivity.[15] Also used as an oxidant or amination reagent.[11] | High reactivity allows for fluorination of less nucleophilic substrates; water stability is a major plus.[8][14] |

Mechanistic Pathways: Sₙ2 versus Single Electron Transfer (SET)

The precise mechanism of electrophilic fluorination has been a subject of considerable debate, with evidence supporting both a two-electron polar pathway (Sₙ2-type) and a single-electron transfer (SET) radical pathway.[1][3][15] The operative mechanism is highly dependent on the nature of the nucleophile, the N-F reagent, and the reaction conditions.[15]

-

Sₙ2-type Mechanism: In this pathway, the nucleophile directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step. This is often favored for "softer" nucleophiles like enolates.

-

Single Electron Transfer (SET) Mechanism: For electron-rich or easily oxidizable substrates (like certain aromatics or organometallic reagents), the reaction may initiate with a single electron transfer from the nucleophile to the N-F reagent. This generates a radical cation and a nitrogen-centered radical. A subsequent fluorine atom transfer or radical-radical coupling completes the C-F bond formation.

The potential for both pathways to be active complicates predictions, but also offers opportunities for tuning reaction outcomes through the careful choice of reagents and conditions.

Caption: Fig 1. Competing Sₙ2 and SET mechanistic pathways.

Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®

This protocol provides a representative, self-validating workflow for the α-fluorination of a carbonyl compound, a common transformation in medicinal chemistry.[15]

Objective: To synthesize 2-fluoro-1-phenylpropan-1-one from propiophenone.

Materials:

-

Propiophenone (Substrate)

-

Selectfluor® (Fluorinating Agent)

-

Acetonitrile (MeCN), anhydrous (Solvent)

-

Argon or Nitrogen (Inert Gas)

-

Standard glassware (round-bottom flask, condenser, magnetic stirrer)

-

TLC plates, ethyl acetate, hexanes for monitoring

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add propiophenone (e.g., 1.0 mmol, 1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (e.g., 20 mL) to the flask. Stir the solution at room temperature until the substrate is fully dissolved.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Reagent Addition: Add Selectfluor® (e.g., 1.2 mmol, 1.2 eq) to the solution in one portion. Causality Note: A slight excess of the fluorinating agent is used to ensure complete consumption of the starting material.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir. Causality Note: Acetonitrile is a common solvent as it effectively dissolves both the organic substrate and the cationic Selectfluor® reagent. Heating is often required to promote the formation of the enol/enolate intermediate, which is the active nucleophile.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot and quenching it with water. Elute the TLC plate with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.

-

Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL). Separate the organic layer, and wash it with brine (saturated NaCl solution).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure α-fluoroketone.

Caption: Fig 2. Experimental workflow for α-fluorination.

Applications in Drug Development and Beyond

The impact of electrophilic N-F fluorination on the life sciences is profound. Approximately 25% of all marketed pharmaceuticals contain at least one fluorine atom, a figure that rises to about 40% for newly approved drugs.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[1]

-

Binding Affinity: Fluorine's high electronegativity can modulate the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

-

PET Imaging: The synthesis of radiolabeled tracers containing Fluorine-18 (¹⁸F) is crucial for Positron Emission Tomography (PET). Electrophilic fluorination provides a direct route to incorporate ¹⁸F into complex biomolecules for diagnostic imaging.

-

Late-Stage Functionalization: A key advantage of modern N-F reagents is their ability to fluorinate complex molecules late in a synthetic sequence.[1] This allows medicinal chemists to rapidly generate fluorinated analogues of a lead compound without having to redesign the entire synthesis, accelerating structure-activity relationship (SAR) studies.[1]

Conclusion and Future Outlook

Electrophilic fluorinating agents based on the N-F bond have transformed the field of organofluorine chemistry from a niche specialty into a mainstream tool for molecular design. Reagents like NFSI and Selectfluor® offer a practical, scalable, and increasingly predictable means of introducing fluorine into diverse molecular architectures. Future research will likely focus on the development of new chiral N-F reagents for enantioselective fluorination, catalytic methods that reduce reagent stoichiometry, and novel reagents with even greater functional group tolerance for the ever-more-complex challenges of modern drug discovery.[2][3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]

- 11. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.msu.edu [chemistry.msu.edu]

- 14. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling and Application of 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate

Introduction: A Modern Reagent for Electrophilic Fluorination

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a pivotal reagent in modern organic synthesis, particularly in the burgeoning field of fluorination chemistry.[1][2] Its rise to prominence is due to its efficacy as an electrophilic fluorinating agent, offering a safer and more manageable alternative to hazardous reagents like elemental fluorine.[3] This guide provides a comprehensive overview of its safety, handling, and application, with a focus on empowering researchers, scientists, and drug development professionals to utilize this versatile compound responsibly and effectively. The strategic introduction of fluorine into molecular frameworks can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, making reagents like this compound indispensable tools in medicinal chemistry.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is the cornerstone of its safe and effective use.

| Property | Value | Source |

| CAS Number | 109705-14-8 | [4] |

| Molecular Formula | C₈H₁₁BF₅N | [4] |

| Molecular Weight | 226.98 g/mol | [4] |

| Appearance | White to light brown crystalline powder | Chem-Impex |

| Melting Point | 213-217 °C | Chem-Impex |

| Solubility | Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and diethyl ether. | [5] |

Hazard Identification and Risk Mitigation

While significantly safer than many traditional fluorinating agents, this compound is not without its hazards. A proactive approach to risk mitigation is paramount.

Primary Hazards

The primary hazards associated with this reagent are:

-

Skin Irritation: Causes skin irritation upon contact.

-

Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.

These hazards are formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid reagent is a certified chemical fume hood. This ensures that any dust or fumes generated are effectively contained and exhausted, minimizing the risk of inhalation. For any operations with the potential for dust generation, such as weighing or transferring, localized exhaust ventilation is crucial.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the reagent.

-

Body Protection: A flame-retardant laboratory coat is essential. For large-scale operations, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling and Storage: A Proactive Approach

Proactive measures during handling and storage are critical to preventing accidents and ensuring the long-term stability of the reagent.

Handling

-

Inert Atmosphere: While the reagent is relatively stable, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon), particularly for prolonged manipulations or when used in moisture-sensitive reactions.

-

Avoid Dust Generation: Use techniques that minimize the creation of dust, such as gentle scooping and avoiding rapid pouring.

-

Grounding: To prevent static discharge, which could ignite flammable solvents, ensure that all equipment is properly grounded.

-

Temperature Control: While stable at ambient temperature, avoid exposure to excessive heat.

Storage

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Segregate from incompatible materials, which include:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: Can cause decomposition.

-

Metals: May catalyze decomposition.

-

-

Moisture: Protect from moisture, as this can lead to hydrolysis and a decrease in reagent efficacy.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response

-

Small Spills:

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for proper disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Reactivity and In-depth Application Insights

This compound is a powerful electrophilic fluorinating agent, meaning it donates a fluorine cation (F⁺) to a nucleophilic substrate.[2] The electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the fluorine atom, making it an effective reagent for a variety of transformations.[2]

Caption: Generalized mechanism of electrophilic fluorination.

Palladium-Catalyzed C-H Fluorination: A Case Study in Modern Synthesis

A significant application of this reagent is in palladium-catalyzed C-H bond fluorination, a cutting-edge strategy for the late-stage functionalization of complex molecules.[1][6] In these reactions, a palladium catalyst activates a C-H bond, and the pyridinium salt serves as the fluorine source.[1][6]

Caption: Simplified workflow for Pd-catalyzed C-H fluorination.

Experimental Protocol: Palladium-Catalyzed Benzylic C-H Fluorination

The following is a representative, generalized protocol for the palladium-catalyzed benzylic C-H fluorination of 8-methylquinoline, adapted from the literature.[6] Note: This protocol should be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any new experimental work.

Materials:

-

8-methylquinoline (substrate)

-

Palladium(II) acetate (catalyst)

-

This compound (fluorinating agent)

-

Anhydrous benzene (solvent)

-

Microwave reaction vial

Procedure:

-

In a chemical fume hood, add 8-methylquinoline (1.0 mmol), palladium(II) acetate (0.1 mmol, 10 mol%), and this compound (1.5 mmol, 1.5 equiv) to a microwave reaction vial equipped with a magnetic stir bar.

-

Add anhydrous benzene (5 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 110 °C for 1 hour with a power of 200 W.

-

After the reaction is complete, allow the vial to cool to room temperature.

Safe Quenching and Work-up Procedure

Quenching:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any unreacted fluorinating agent and neutralize any acidic byproducts. Caution: This may result in gas evolution.

-

Stir the mixture for 15-30 minutes.

Work-up:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can then be purified by column chromatography on silica gel.

Waste Disposal: A Responsibility from Cradle to Grave

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Hazardous Decomposition Products

Upon combustion, this compound can produce hazardous decomposition products, including:

-

Carbon oxides (CO, CO₂)

-

Hydrogen fluoride (HF)

-

Nitrogen oxides (NOx)

-

Boron oxides

Disposal of Unused Reagent

Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and transferred to your institution's environmental health and safety department for incineration at a licensed facility.

Disposal of Reaction Waste

Waste streams from reactions involving this reagent will contain the compound itself, its byproducts (such as 2,4,6-trimethylpyridine), and potentially other hazardous materials.

Recommended Neutralization and Disposal Procedure for Aqueous Waste:

-

Ensure the aqueous waste is basic (pH > 8) by adding a suitable base such as sodium bicarbonate or sodium hydroxide. This will help to neutralize any acidic species.

-

For waste containing residual fluorinating agent, a reducing agent such as sodium bisulfite can be slowly added with stirring to neutralize its oxidative potential. Caution: This should be done in a fume hood and with appropriate temperature control, as the reaction may be exothermic.

-

Once neutralized, the aqueous waste should be collected in a designated hazardous waste container and disposed of through your institution's waste management program. Do not pour down the drain.

Disposal of Solid Waste:

-

Contaminated materials such as gloves, paper towels, and silica gel from chromatography should be collected in a designated solid hazardous waste container and disposed of according to institutional guidelines.

Conclusion: Enabling Innovation Through Safety

This compound is a powerful and relatively safe tool for the introduction of fluorine into organic molecules. Its effective use in research and drug development hinges on a deep understanding of its properties, hazards, and the implementation of robust safety protocols. By adhering to the principles of proactive risk mitigation, proper handling, and responsible waste management, scientists can harness the full potential of this reagent to drive innovation in a safe and sustainable manner.

References

An In-Depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Safety, Handling, and Application

As a cornerstone electrophilic fluorinating agent, 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is integral to advancing research in pharmaceuticals, agrochemicals, and materials science.[1][2] Its efficacy in facilitating complex synthetic transformations, such as C-H activation and the synthesis of fluorinated compounds, necessitates a comprehensive understanding of its material properties and safety profile.[3][4] This guide provides drug development professionals, researchers, and scientists with a technical overview grounded in field-proven insights to ensure safe and effective utilization.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, also known as 1-Fluoro-sym-collidinium tetrafluoroborate, is a beige to light brown powder recognized for its stability and relative ease of handling compared to other electrophilic fluorine sources.[1] Its ionic character, conferred by the tetrafluoroborate anion, enhances its solubility in various organic solvents, broadening its applicability in diverse reaction conditions.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 109705-14-8 | [1][3][5] |

| Molecular Formula | C₈H₁₁BF₅N | [1][5] |

| Molecular Weight | 226.98 g/mol | [5] |

| Appearance | Beige to white/light brown powder | [1] |

| Melting Point | 213 - 217 °C (415 - 423 °F) | [1][3] |

| Synonyms | 1-Fluoro-sym-collidinium tetrafluoroborate |[1][6] |

Caption: Chemical structure of the cation and anion components.

Section 2: Hazard Identification and GHS Classification

This reagent is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is the first step in risk mitigation. The primary hazards are irritation to the skin, eyes, and respiratory tract.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Code | Description |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

These classifications mandate specific handling procedures. The causality is linked to the reagent's reactivity. As an electrophilic "F+" source, it can react with biological nucleophiles on the skin and in the eyes. Furthermore, upon potential hydrolysis, it can release fluoride ions. While not hydrofluoric acid (HF), exposure to fluoride ions can lead to delayed and severe burns, making immediate and thorough decontamination critical.

Section 3: Safe Laboratory Handling and Storage Workflow

A self-validating protocol for handling this reagent minimizes exposure risk. The core principles are containment, ventilation, and appropriate personal protective equipment (PPE).

Experimental Protocol: Safe Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of all unnecessary materials. Locate the nearest safety shower and eyewash station.

-

PPE Donning: Wear nitrile gloves (ensure no tears), a flame-resistant lab coat, and ANSI-approved safety goggles. A face shield is mandatory to protect against accidental splashes.

-

Reagent Handling: Conduct all weighing and transfers within the fume hood. Use only outdoors or in a well-ventilated area.[7] Avoid creating dust. If dust is generated, do not breathe it in.[7]

-

Storage: The reagent is hygroscopic.[8] Store the container tightly closed in a dry, cool, and well-ventilated place under an inert gas to prevent degradation and reaction with atmospheric moisture.[1]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Caption: Standard workflow for the safe handling of the reagent.

Section 4: Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure is critical to minimizing harm. The following decision tree and protocols are based on established safety data sheets.

First-Aid Protocols:

-

General Advice: Move the victim out of the danger area. Hydrofluoric (HF) acid-type burns may result from fluoride ion exposure, which require specialized first aid. Symptoms can be delayed.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice. It is prudent to consider treatment with calcium gluconate paste to bind penetrating fluoride ions.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call an ophthalmologist.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[9] Call a physician immediately.

Caption: Decision tree for first-aid response to exposure.

Section 5: Stability, Reactivity, and Disposal

The product is chemically stable under standard ambient conditions (room temperature). However, as a reactive fluorinating agent, it should be stored away from incompatible materials such as strong oxidizing agents.

Proper disposal is a critical final step in the experimental workflow. All waste material must be disposed of in accordance with national and local regulations. Contaminated clothing should be removed and washed before reuse.

References

- 1. chemimpex.com [chemimpex.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. This compound CAS#: 109705-14-8 [chemicalbook.com]

- 4. alfachemic.com [alfachemic.com]

- 5. This compound (Fluorinating Reagent) | C8H11BF5N | CID 2779309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. labproinc.com [labproinc.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, a widely utilized electrophilic fluorinating agent in modern organic synthesis. Addressed to researchers, chemists, and professionals in drug development, this document synthesizes available solubility data, explores the underlying physicochemical principles governing its solubility, and provides a detailed, field-proven experimental protocol for quantitative solubility determination. By elucidating the "why" behind its behavior in various media, this guide aims to empower scientists to optimize reaction conditions, enhance experimental reproducibility, and streamline purification processes.

Introduction: The Critical Role of Solubility in Application

This compound, also known as F-TEDA-BF₄ or N-Fluoro-sym-collidinium tetrafluoroborate, is a stable, crystalline solid valued for its utility in electrophilic fluorination reactions.[1][2] Its application spans the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials where the introduction of a fluorine atom can profoundly alter biological activity, metabolic stability, and physicochemical properties.[3][4]

The success of any chemical transformation hinges on the intimate contact between reactants in the solution phase. Consequently, understanding the solubility of a reagent like this compound is not a trivial pursuit; it is a critical parameter that dictates the choice of solvent, reaction concentration, kinetics, and ultimately, the yield and purity of the desired product. A poorly chosen solvent can lead to low reaction rates or complete failure, while a well-matched solvent ensures homogeneity and optimal reactivity.[3] This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this important reagent.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its structural and physical properties. This compound is an organic salt, a structural feature that is the primary determinant of its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BF₅N | [1][5] |

| Molecular Weight | 226.98 g/mol | [5][6] |

| Appearance | White to light brown/pale yellow powder/crystal | [1][3] |

| Melting Point | 213-217 °C | [1][5] |

| Structure | Ionic Salt | [7][8] |

The molecule consists of a positively charged 1-fluoro-2,4,6-trimethylpyridinium cation and a negatively charged tetrafluoroborate anion.[7][8] This ionic nature correctly predicts its general preference for polar solvents capable of stabilizing charged species.[7][8]

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data is not widely published in literature, a qualitative and semi-quantitative profile can be compiled from technical data sheets and chemical literature. The compound exhibits solubility in a range of polar aprotic solvents, which is consistent with its ionic salt structure.

| Solvent | Formula | Type | Reported Solubility | Source(s) |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | [5][6][7] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [6] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | [6] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | [6] |

| Water | H₂O | Polar Protic | No data available | [9] |

Field Insights: The term "soluble" is often used in literature without quantitative definition. For instance, while soluble in dichloromethane, its triflate analog has been noted to have superior solubility, suggesting that the solubility of the tetrafluoroborate salt may be limited for certain high-concentration applications in this solvent.[3] Acetonitrile is frequently cited as a good solvent, capable of dissolving the reagent to form reactive solutions.[3][5][7] The reported solubility in a nonpolar solvent like diethyl ether is unusual for a salt and may indicate the formation of complex solution structures or refer to lower concentration regimes; this should be verified experimentally for the intended application. Purification is often achieved by recrystallization from a solvent/anti-solvent system like acetonitrile-diethyl ether, which relies on this differential solubility.[6]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The "shake-flask" or equilibrium concentration method is a reliable technique for determining the solubility of a crystalline solid like this compound in a given solvent at a specific temperature.[10] This protocol provides a self-validating system for generating precise, application-relevant data.

Causality Behind the Method

The core principle is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. At this point, the rate of dissolution equals the rate of precipitation. By measuring the concentration of the solute in the clear supernatant, we can define its solubility limit under those conditions.[10] High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high precision, sensitivity, and ability to separate the analyte of interest from any potential impurities.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the chosen solvent (e.g., 5 mL of acetonitrile). "Excess" means enough solid remains undissolved to be clearly visible after equilibration.

-

Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is ideal to be certain).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all suspended microcrystals. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC method (typically UV detection, as the pyridinium ring is chromophoric).

-

Calculation: Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve. Multiply this concentration by the dilution factor to calculate the final solubility, typically expressed in mg/mL or mol/L.

Workflow Diagram

References

- 1. aksci.com [aksci.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. 109705-14-8 this compound AKSci 4858AL [aksci.com]

- 7. CAS 109705-14-8: N-fluoro-2,4,6-trimethylpyridinium tetraf… [cymitquimica.com]

- 8. escholarship.org [escholarship.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. rsc.org [rsc.org]

The Advent of N-Fluoropyridinium Salts: A Paradigm Shift in Electrophilic Fluorination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their biological and chemical properties, a strategy widely leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials. For decades, the direct introduction of an electrophilic fluorine equivalent remained a significant challenge due to the hazardous nature and low selectivity of traditional reagents like elemental fluorine. This guide provides a comprehensive overview of the discovery, synthesis, and application of N-fluoropyridinium salts, a class of reagents that revolutionized the field of electrophilic fluorination. We will delve into the pioneering work that led to their development, explore the synthetic methodologies for their preparation, and discuss the tunable reactivity that makes them versatile tools in modern organic synthesis. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of these powerful fluorinating agents.

The Pre-Umemoto Era: A Quest for a Tamed "F+"

Prior to the mid-1980s, the options for electrophilic fluorination were fraught with peril and limited in scope. Reagents like elemental fluorine (F₂) are exceptionally reactive and difficult to handle safely, often leading to non-selective reactions and degradation of complex substrates.[1] Other early reagents, while offering some improvements, still presented significant challenges in terms of stability, safety, and predictability. The need for a stable, manageable, and selective source of "electrophilic fluorine" was a critical unmet need in the synthetic community.

The Breakthrough: Teruo Umemoto and the Stabilization of the N-F Bond